1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a bromine atom and two methyl groups attached to the phenyl ring, making it a unique derivative of pyrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3-bromo-4-methylbenzaldehyde with hydrazine hydrate and acetylacetone under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to around 80-100°C for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the pyrazole ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed:
Substitution Reactions: Products include 1-(3-amino-4-methylphenyl)-3,5-dimethyl-1H-pyrazole or 1-(3-mercapto-4-methylphenyl)-3,5-dimethyl-1H-pyrazole.
Oxidation Reactions: Products include 1-(3-bromo-4-carboxyphenyl)-3,5-dimethyl-1H-pyrazole.
Reduction Reactions: Products include 1-(3-methylphenyl)-3,5-dimethyl-1H-pyrazole.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved can vary based on the target and the context of its use.
Comparison with Similar Compounds
1-(3-Bromo-4-methylphenyl)piperidine: This compound shares the same phenyl ring substitution pattern but has a piperidine ring instead of a pyrazole ring.
3-Bromo-4-methylacetophenone: This compound has a similar bromine and methyl substitution pattern on the phenyl ring but lacks the pyrazole ring.
Uniqueness: 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-8-4-5-11(7-12(8)13)15-10(3)6-9(2)14-15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXHTEJKGUBVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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